molecular formula C27H24FNO6S3 B400314 DIMETHYL 2-[8-ETHOXY-1-(4-FLUOROBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[8-ETHOXY-1-(4-FLUOROBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B400314
M. Wt: 573.7g/mol
InChI Key: GCUQQTIJNFFSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(8-ethoxy-1-(4-fluorobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, ethoxy group, fluorobenzoyl moiety, and dithiole dicarboxylate groups

Preparation Methods

The synthesis of DIMETHYL 2-[8-ETHOXY-1-(4-FLUOROBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the ethoxy group and the fluorobenzoyl moiety. The final steps involve the formation of the dithiole dicarboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Dimethyl 2-(8-ethoxy-1-(4-fluorobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 2-(8-ethoxy-1-(4-fluorobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: The compound can be used in the development of new materials with unique properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[8-ETHOXY-1-(4-FLUOROBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Dimethyl 2-(8-ethoxy-1-(4-fluorobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities.

    Fluorobenzoyl compounds: Compounds with the fluorobenzoyl moiety may exhibit similar chemical reactivity.

    Dithiole derivatives: These compounds share the dithiole dicarboxylate groups and may have similar applications in materials science. The uniqueness of DIMETHYL 2-[8-ETHOXY-1-(4-FLUOROBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of these structural features, which may result in unique properties and applications.

Properties

Molecular Formula

C27H24FNO6S3

Molecular Weight

573.7g/mol

IUPAC Name

dimethyl 2-[8-ethoxy-1-(4-fluorobenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C27H24FNO6S3/c1-6-35-17-9-7-8-16-18(26-37-20(24(31)33-4)21(38-26)25(32)34-5)22(36)27(2,3)29(19(16)17)23(30)14-10-12-15(28)13-11-14/h7-13H,6H2,1-5H3

InChI Key

GCUQQTIJNFFSLI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=C(C=C4)F

Canonical SMILES

CCOC1=CC=CC2=C1N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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